OTS-167 acts by competitively binding to the ATP-binding pocket of MELK, thereby inhibiting its activity. This disrupts several cellular processes essential for cancer cell proliferation and survival. Studies have shown that OTS-167 can induce cell death (apoptosis) and suppress tumor growth in preclinical models [, ].
OTS-167 has demonstrated promising anti-tumor activity in various preclinical studies. It has been shown to be effective against a range of cancers, including:
OTSSP167 hydrochloride is a potent small molecule inhibitor specifically targeting maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in various cancer processes. The chemical structure of OTSSP167 features a 1,5-naphthyridine core with specific substituents, including a methylketone at the 3-position and a trans-4-((dimethylamino)methyl) cyclohexylamino group at the 4-position, along with a 3,5-dichloro-4-hydroxyphenyl moiety at the 6-position. This compound has demonstrated significant efficacy in inhibiting MELK activity, with an IC50 value of 0.41 nM, making it one of the most effective inhibitors identified to date .
OTS-167 monohydrochloride is being investigated for its ability to target and inhibit MELK, an enzyme involved in cell division and survival []. Inhibiting MELK disrupts these processes and can lead to cancer cell death [, ]. However, the exact mechanism by which OTS-167 monohydrochloride interacts with MELK is a complex topic requiring advanced scientific knowledge.
OTSSP167 hydrochloride primarily functions through its inhibition of MELK, which plays a critical role in cell proliferation and survival in cancer cells. The compound disrupts several biochemical pathways by inhibiting the phosphorylation of key substrates associated with MELK activity. Notably, OTSSP167 has also been shown to inhibit other kinases such as BUB1 and Haspin, leading to reduced phosphorylation at histones H2A T120 and H3 T3. This multi-target action can result in significant alterations in mitotic processes, including mislocalization of Aurora B kinase, which is crucial for proper chromosome segregation during cell division .
The biological activity of OTSSP167 extends beyond mere inhibition of MELK. Studies have shown that it effectively suppresses mammosphere formation in breast cancer cells, indicating its potential to target cancer stem cells. Additionally, OTSSP167 exhibited strong tumor growth suppression in various xenograft models involving breast, lung, prostate, and pancreatic cancers. Importantly, the compound demonstrated minimal toxicity to normal tissues at effective doses, suggesting a favorable therapeutic window for clinical applications .
OTSSP167 hydrochloride is primarily being investigated for its applications in cancer therapy due to its potent inhibitory effects on MELK and other kinases involved in tumorigenesis. Its ability to suppress tumor growth and impact cancer stem cell characteristics makes it a candidate for further development as an anti-cancer agent. Additionally, ongoing research aims to explore its potential use in combination therapies to enhance efficacy against resistant cancer types .
Several compounds exhibit similar inhibitory profiles against MELK or related kinases. Here are some notable examples:
| Compound Name | Target Kinase | IC50 Value (nM) | Unique Features |
|---|---|---|---|
| OTSSP167 | Maternal Embryonic Leucine Zipper Kinase | 0.41 | Highly selective for MELK |
| THZ1 | Cyclin-dependent Kinase 7 (CDK7) | ~10 | Also inhibits transcriptional CDKs |
| CCT251545 | MELK | ~10 | Less selective than OTSSP167 |
| GSK2830371 | Polo-like Kinase 1 (PLK1) | ~15 | Targets mitotic regulation |
OTSSP167 stands out due to its high potency and selectivity for MELK compared to other compounds that may have broader or less specific kinase inhibition profiles. Its unique structure and mechanism of action contribute to its potential as a targeted therapeutic agent in cancer treatment .
OTSSP167 hydrochloride is a small-molecule inhibitor with the chemical name 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone hydrochloride. Its molecular formula is C25H29Cl3N4O2, and it has a molecular weight of 523.88 g/mol. The compound exists as a light yellow to yellow crystalline solid with limited solubility in water, ethanol, or dimethyl sulfoxide (DMSO).
| Property | Value |
|---|---|
| Molecular Formula | C25H29Cl3N4O2 |
| Molecular Weight | 523.88 g/mol |
| CAS Number | 1431698-10-0 |
| Storage Conditions | -20°C (desiccated) |
| Solubility | Insoluble in H2O, EtOH, DMSO |
| SMILES Notation | CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl |
The hydrochloride salt enhances stability and bioavailability compared to the free base form. X-ray crystallography studies confirm its ATP-competitive binding mode to maternal embryonic leucine zipper kinase (MELK), with critical interactions at the kinase’s hinge region.
OTSSP167 hydrochloride was developed through high-throughput screening (HTS) optimization. The parent compound, identified as a MELK inhibitor, underwent structural modifications to improve potency and selectivity. Key steps in synthesis include:
Industrial-scale production employs a seven-step process with an overall yield of 18%, as reported in patent literature.
| Year | Development Milestone | Reference/Source |
|---|---|---|
| 2012 | Initial discovery and publication by Chung et al. (OncoTherapy Science) | Oncotarget 2012, Chung et al. |
| 2013 | Phase I clinical trials initiated for solid tumors | NCT01910545 |
| 2014 | Crystal structure determination (PDB ID: 4CQG) | Biochem Biophys Res Commun 2014 |
| 2015 | Phase I/II clinical studies for leukemia patients began | University of Chicago studies |
| 2016 | Phase I bioavailability study commenced in Australia | OncoTherapy Science announcement |
| 2017 | Patent registration in European Patent Office | Patent No. 2753329 (EPO) |
| 2018 | Multiple preclinical studies published demonstrating broad anti-cancer activity | Various peer-reviewed publications |
OTSSP167 hydrochloride belongs to the naphthyridine derivative class of heterocyclic compounds, characterized by its distinctive bicyclic aromatic system containing two nitrogen atoms [7] [9]. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone [7] [11].
The molecular formula C25H28Cl2N4O2 defines the compound's elemental composition, corresponding to a molecular weight of 487.4 grams per mole [7] [9]. The structure incorporates several key functional groups that contribute to its biological activity, including the naphthyridine core system, dichlorohydroxyphenyl moiety, and dimethylaminocyclohexyl substituent [7] [8].
Chemical identification systems have assigned multiple standardized identifiers to OTSSP167 hydrochloride [7] [11]. The Chemical Abstracts Service registry number 1431697-89-0 serves as the primary identifier for the free base form, while the hydrochloride salt carries the registry number 1431698-10-0 [8] [9]. The compound has been catalogued in major chemical databases, including PubChem with Compound Identifier 135398499 and ChEBI with identifier CHEBI:95088 [7] [11].
The nomenclature system also encompasses various synonyms and trade designations used throughout the scientific literature [7] [9] [11]. Common alternative names include OTS167, OTSSP-167, and maternal embryonic leucine zipper kinase inhibitor, reflecting both its institutional origin and primary biological target [7] [9]. The standardized International Chemical Identifier provides a unique structural representation, while the Simplified Molecular Input Line Entry System offers a text-based molecular structure encoding [7] [11].
Stereochemical considerations are embedded within the compound's nomenclature, particularly regarding the cyclohexyl substituent configuration [7] [8]. The trans-configuration of the 4-[(dimethylamino)methyl]cyclohexyl group represents the active isomeric form, as specified in detailed structural descriptions [8] [9].
| Classification Category | Value/Description | Source |
|---|---|---|
| Chemical Class | Naphthyridine derivative | PubChem, ChEBI |
| Molecular Formula | C25H28Cl2N4O2 | PubChem |
| Molecular Weight | 487.4 g/mol | PubChem |
| IUPAC Name | 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | PubChem |
| CAS Number | 1431697-89-0 | PubChem |
| ChEBI ID | CHEBI:95088 | ChEBI Database |
| PubChem CID | 135398499 | PubChem Database |
The intellectual property protection for OTSSP167 hydrochloride encompasses a comprehensive global patent portfolio managed primarily by OncoTherapy Science, Incorporated [18] [40]. The core patent family focuses on 1,5-naphthyridine derivatives and maternal embryonic leucine zipper kinase inhibitors containing these structural motifs [18].
Patent protection in the United States includes multiple filings covering various aspects of the compound's composition, synthesis, and therapeutic applications [18] [39]. The patent landscape extends beyond basic composition of matter to encompass specific pharmaceutical formulations, synthetic methods, and combination therapy approaches [39]. These intellectual property rights provide broad protection for commercial development and clinical applications.
European patent protection was secured through the European Patent Office with Patent Number 2753329, approved in 2017 [18]. This patent specifically covers "1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME," providing comprehensive protection across European Union member states [18]. The approval process included extensive prior art analysis and claim validation procedures typical of major patent jurisdictions.
International patent protection extends to key pharmaceutical markets including Japan, Singapore, and Australia [18]. Each jurisdiction has granted patent protection for the core naphthyridine derivative compositions and their use as maternal embryonic leucine zipper kinase inhibitors [18]. This global protection strategy ensures commercial exclusivity across major pharmaceutical development and marketing regions.
The patent portfolio also encompasses related intellectual property for manufacturing processes, analytical methods, and pharmaceutical compositions [18] [40]. Licensing agreements have been established for specific therapeutic applications, including arrangements with third parties for regenerative medicine applications combining the compound with cellular therapy approaches [40].
Patent term extensions and regulatory exclusivities may provide additional protection periods beyond standard patent terms, particularly in jurisdictions with pharmaceutical-specific extension mechanisms [18]. The intellectual property landscape continues to evolve through continuation applications and divisional filings addressing specific therapeutic indications and formulation approaches.
| Country/Region | Patent Number | Title | Status |
|---|---|---|---|
| United States | Various US patents | 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS | Active |
| European Patent Office | Patent No. 2753329 | 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME | Approved (2017) |
| Japan | Approved | 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS | Approved |
| Singapore | Approved | 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS | Approved |
| Australia | Approved | 1,5-NAPHTHYRIDINE DERIVATIVES AND MELK INHIBITORS | Approved |
OTSSP167 hydrochloride occupies a distinctive position within the broader kinase inhibitor research framework as the first-in-class maternal embryonic leucine zipper kinase-targeted therapeutic agent [4] [5] [17]. The compound represents a pioneering approach to targeting the adenosine monophosphate-activated protein kinase-related kinase subfamily, specifically addressing cancer stem cell maintenance and tumor-initiating cell populations [25] [30].
Within the protein kinase classification system, maternal embryonic leucine zipper kinase belongs to the serine/threonine kinase superfamily and specifically to the adenosine monophosphate-activated protein kinase-related subfamily [21] [25]. This positioning places OTSSP167 hydrochloride within a specialized niche of kinase inhibitors targeting metabolic and developmental regulatory pathways rather than classical cell cycle or growth factor signaling cascades [25] [26].
The compound functions as a Type I adenosine triphosphate-competitive inhibitor, binding to the highly flexible adenosine triphosphate-binding site of its target kinase [20] [21]. This mechanism of action aligns with the majority of clinically approved kinase inhibitors, which predominantly target the conserved adenosine triphosphate-binding pocket [28] [31]. However, OTSSP167 hydrochloride exhibits significant selectivity challenges, demonstrating activity against multiple off-target kinases including Aurora B, BUB1, Haspin, and MAP2K7 [1] [3] [20].
The selectivity profile positions OTSSP167 hydrochloride as a multi-kinase inhibitor rather than a highly selective single-target agent [20] [21] [23]. This broad spectrum of activity contrasts with the current trend toward developing increasingly selective kinase inhibitors to minimize off-target effects [23] [24]. However, the multi-target approach may provide therapeutic advantages in complex diseases where multiple kinase pathways contribute to pathogenesis [20] [24].
Within the clinical development framework, OTSSP167 hydrochloride represents an early-stage investigational agent currently undergoing Phase I and Phase II clinical evaluation [12] [15] [17]. This places the compound in the category of emerging kinase inhibitors that have demonstrated promising preclinical activity but require extensive clinical validation [17] [28]. The compound's development parallels other novel kinase inhibitors targeting previously unexplored therapeutic targets.
The research framework positioning also encompasses the compound's role in advancing understanding of cancer stem cell biology and tumor-initiating cell populations [16] [26] [30]. OTSSP167 hydrochloride has contributed significantly to elucidating the role of maternal embryonic leucine zipper kinase in maintaining stemness characteristics and promoting tumor progression across multiple cancer types [26] [27] [30].
| Classification Aspect | OTSSP167 Characteristics | Framework Position |
|---|---|---|
| Kinase Target Class | Serine/Threonine Kinase | Protein kinase subfamily targeting |
| Target Subfamily | AMPK-related kinase family | Novel cancer stem cell pathway |
| Inhibitor Type | Type I ATP-competitive inhibitor | Classical ATP-site targeting |
| Binding Mode | ATP-binding site competitive | Competitive inhibition mechanism |
| Development Generation | First-in-class MELK inhibitor | Pioneer therapeutic approach |
| Clinical Stage | Phase I/II clinical trials | Early clinical development |
| Selectivity Profile | Multi-kinase inhibitor (Aurora B, BUB1, Haspin, MAP2K7) | Broad-spectrum kinase activity |
OTSSP167 hydrochloride is a crystalline pharmaceutical compound with the molecular formula C₂₅H₂₉Cl₃N₄O₂ and a molecular weight of 523.88 grams per mole [1] [2] [3]. The compound is assigned Chemical Abstracts Service number 1431698-10-0 and exists as a light yellow to gray crystalline solid under standard conditions [1] [4]. The complete International Union of Pure and Applied Chemistry name for this compound is 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone hydrochloride [5] [3].
The molecular structure features a complex naphthyridine core system substituted with a dichlorohydroxyphenyl group and a dimethylaminocyclohexyl moiety, forming the hydrochloride salt with hydrochloric acid [6]. The compound exhibits stereochemical complexity with defined stereogenic centers in the cyclohexyl ring system, specifically at the 1r,4r positions [5] [3].
OTSSP167 hydrochloride demonstrates variable solubility across different solvent systems. In dimethyl sulfoxide, the compound exhibits moderate solubility ranging from 30 to 33.33 milligrams per milliliter [1] [7] [8]. Water solubility is significantly limited, with values ranging from insoluble to 7.14 milligrams per milliliter depending on preparation conditions [9] [1] [10]. Ethanol solubility is similarly restricted, typically ranging from insoluble to 1 milligram per milliliter [10] [8].
The compound exhibits high lipophilicity characteristics, as evidenced by an XLogP3 value of 5.6, indicating substantial hydrophobic character [6]. This lipophilic nature contributes to its limited aqueous solubility while enhancing solubility in organic solvent systems such as dimethyl formamide and certain alcoholic media [8].
The compound demonstrates excellent long-term stability when stored under appropriate conditions. At temperatures of -20°C, OTSSP167 hydrochloride maintains stability for at least four years, while short-term storage at 4°C is also acceptable [11] [8]. Specific melting point and boiling point values have not been definitively determined in the literature, though thermal analysis indicates stability up to typical pharmaceutical storage and handling conditions [12] [13] [14].
Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima at 220 nanometers and 305 nanometers [11] [8]. The absorption at 220 nanometers corresponds to π→π* electronic transitions within the aromatic naphthyridine system, while the 305 nanometer absorption is attributed to n→π* transitions associated with the carbonyl functionality and nitrogen-containing heterocycles [15]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment.
Nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation and purity analysis of OTSSP167 hydrochloride [3] [16]. Both proton and carbon-13 nuclear magnetic resonance techniques are employed to map the molecular framework and confirm stereochemical assignments. Optimal spectroscopic conditions typically utilize deuterated dimethyl sulfoxide or deuterated chloroform as solvent systems [8].
Infrared spectroscopic analysis identifies characteristic functional group vibrations within the 3000-3500 wavenumber range, corresponding to nitrogen-hydrogen and oxygen-hydrogen stretching modes associated with the dimethylamino and hydroxyl functionalities [14] [17]. Additional characteristic absorptions appear in the carbonyl region and throughout the fingerprint region between 800-1500 wavenumbers, providing detailed molecular fingerprinting capabilities [17] [18].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 523.88, corresponding to the protonated molecular ion [M+H]⁺ [6] [3]. Fragmentation pattern analysis provides additional structural confirmation through characteristic base peak identification and fragmentation pathway mapping [6].
High-resolution crystal structure data for OTSSP167 hydrochloride is available through X-ray crystallographic analysis, particularly in complex with maternal embryonic leucine zipper kinase (Protein Data Bank entry 4CQG) [19]. This structural information provides detailed three-dimensional molecular conformation data, including precise bond lengths, bond angles, and intermolecular interaction patterns.
The compound exists in at least one confirmed crystalline form, though comprehensive polymorphic screening has not been extensively documented in the available literature [20] [21]. Powder X-ray diffraction analysis provides phase identification capabilities for crystalline form characterization and quality control applications. The potential for additional polymorphic forms remains an area for further investigation, particularly given the structural complexity and multiple hydrogen bonding sites within the molecule [20] [22].
Detailed molecular descriptor analysis reveals specific structural features critical for pharmaceutical applications. The compound contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, facilitating specific protein-ligand interactions [6]. The molecule exhibits six rotatable bonds, contributing to conformational flexibility, while maintaining a topological polar surface area of 78.4 square angstroms [6].
The heavy atom count of 33 atoms reflects the molecular complexity, while the exact mass determination of 522.1356 daltons provides precise molecular weight confirmation [6] [23]. The International Chemical Identifier key XDGWHISAOWEFML-BFLZMHAMSA-N and Simplified Molecular Input Line Entry System notation ClC1=CC(C2=CC=C(N=CC(C(C)=O)=C3N[C@H]4CCC@HCC4)C3=N2)=CC(Cl)=C1O.[H]Cl provide standardized chemical database representations [1] [6].
Thermogravimetric analysis and differential scanning calorimetry represent valuable analytical approaches for comprehensive thermal characterization [14] [24] [20]. These techniques enable determination of decomposition temperatures, glass transition phenomena, and polymorphic transition points, though specific values for OTSSP167 hydrochloride require further experimental determination under controlled analytical conditions.